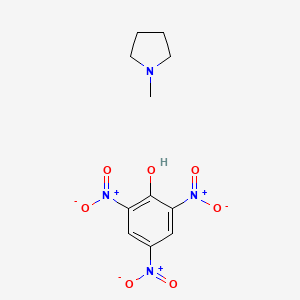

1-methylpyrrolidine;2,4,6-trinitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

6012-25-5 |

|---|---|

Molecular Formula |

C11H14N4O7 |

Molecular Weight |

314.25 g/mol |

IUPAC Name |

1-methylpyrrolidine;2,4,6-trinitrophenol |

InChI |

InChI=1S/C6H3N3O7.C5H11N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-6-4-2-3-5-6/h1-2,10H;2-5H2,1H3 |

InChI Key |

QKYCSLGYNGJCFI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms of 1 Methylpyrrolidine;2,4,6 Trinitrophenol

Synthesis of 1-Methylpyrrolidine (B122478) Precursor

1-Methylpyrrolidine, also known as N-methylpyrrolidine, is a versatile heterocyclic organic compound. guidechem.com Its synthesis can be achieved through various established routes, with ongoing research focusing on more efficient and environmentally benign catalytic and green chemistry approaches.

Established Synthetic Routes for N-Methylpyrrolidine

Traditional methods for the synthesis of N-methylpyrrolidine often involve the methylation of pyrrolidine (B122466) or the reaction of a suitable precursor with a methylamine (B109427) source. One common laboratory-scale method is the Eschweiler-Clarke reaction, which involves the methylation of pyrrolidine using a mixture of formic acid and formaldehyde. chemicalbook.com

Another established route involves the reaction of pyrrolidine with formic acid. In a typical procedure, pyrrolidine is added dropwise to a refluxing solution of 90% formic acid. The reaction is allowed to proceed for several hours under reflux, followed by cooling and basification with a strong base like sodium hydroxide (B78521) to liberate the N-methylpyrrolidine, which is then purified by distillation. chemicalbook.com This method can achieve high yields, often exceeding 90%. chemicalbook.com

A further method involves the reaction of 1,4-dibromobutane (B41627) or 1,4-dichlorobutane (B89584) with methylamine. ijarsct.co.inwikipedia.org This reaction proceeds via a two-step alkylation of the primary amine to form the pyrrolidine ring. wikipedia.org

Table 1: Comparison of Established Synthetic Routes for N-Methylpyrrolidine

| Route | Reactants | Reagents/Conditions | Typical Yield | Reference(s) |

| Eschweiler-Clarke Reaction | Pyrrolidine | Formic acid, Formaldehyde | High | chemicalbook.com |

| Formic Acid Methylation | Pyrrolidine | 90% Formic acid, reflux; then NaOH | ~96% | chemicalbook.com |

| Alkylation of Methylamine | 1,4-Dihalobutane | Methylamine, Catalyst (e.g., K₂CO₃) | >88% | ijarsct.co.inwikipedia.org |

Catalytic and Green Chemistry Approaches to N-Methylpyrrolidine Production

In recent years, there has been a significant push towards developing more sustainable and efficient catalytic methods for N-methylpyrrolidine synthesis. These approaches aim to reduce waste, avoid harsh reaction conditions, and utilize readily available starting materials.

One such green chemistry approach involves the one-pot synthesis of N-methylpyrrolidine from 1,4-butanediol (B3395766) and methylamine using a Cu- and Ni-modified ZSM-5 catalyst. This method has been shown to achieve yields of over 90% under optimized reaction conditions. The catalyst is also reusable, adding to the sustainability of the process.

Another innovative green route starts from γ-aminobutyric acid (GABA), which can be derived from the amino acid glutamic acid. This process involves a one-pot cyclization of GABA to 2-pyrrolidone, followed by methylation to N-methylpyrrolidone using methanol (B129727) as the methylating agent and a halogen salt as a catalyst.

Furthermore, a green synthesis process has been developed using methylamine and 1,4-dibromobutane in an aqueous medium with potassium carbonate as an inexpensive and environmentally friendly catalyst at a moderate temperature of 90°C.

Table 2: Catalytic and Green Chemistry Approaches to N-Methylpyrrolidine Synthesis

| Approach | Starting Materials | Catalyst/Reagents | Key Features | Reference(s) |

| One-Pot Synthesis | 1,4-Butanediol, Methylamine | Cu- and Ni-modified ZSM-5 | High yield (>90%), reusable catalyst | Not explicitly cited |

| Bio-based Synthesis | γ-Aminobutyric acid (GABA) | Methanol, Halogen salt | Utilizes bio-renewable feedstock | Not explicitly cited |

| Aqueous Synthesis | Methylamine, 1,4-Dibromobutane | Potassium carbonate, Water | Environmentally friendly solvent and catalyst | Not explicitly cited |

Derivatization Strategies for Pyrrolidine Systems

The pyrrolidine ring is a common scaffold in many natural products and pharmaceuticals. nih.gov Derivatization of the pyrrolidine system is crucial for creating a wide range of functionalized molecules. These strategies often start from readily available chiral precursors like proline and hydroxyproline. The functionalization can involve reactions at the nitrogen atom or at various positions on the carbon ring. For the synthesis of N-methylpyrrolidine, the key derivatization is the introduction of a methyl group onto the nitrogen atom of the pyrrolidine ring. This is a fundamental step in many of the synthetic routes discussed.

Synthesis of 2,4,6-Trinitrophenol (Picric Acid)

2,4,6-Trinitrophenol, or picric acid, is a well-known organic compound with a long history of use as a dye, antiseptic, and explosive. wikipedia.org Its synthesis has evolved from early methods using natural products to more controlled and efficient modern protocols.

Historical and Modern Synthetic Protocols for 2,4,6-Trinitrophenol

Historically, picric acid was first prepared in the 18th century by nitrating substances like animal horn, silk, and indigo. wikipedia.org In 1771, Peter Woulfe synthesized it from indigo. wikipedia.org The synthesis from phenol (B47542) and the correct determination of its formula were accomplished in 1841. wikipedia.org

Modern synthesis of picric acid typically involves the nitration of phenol. A common and efficient method is the reaction of phenol with a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), which is the active electrophile in the nitration reaction. The reaction is highly exothermic and requires careful temperature control. wikipedia.org

To achieve a better yield and avoid the formation of tarry by-products from the direct nitration of phenol, a two-step process is often employed. First, phenol is sulfonated with concentrated sulfuric acid to produce phenol-2,4-disulfonic acid. This intermediate is then treated with concentrated nitric acid, which replaces the sulfonic acid groups with nitro groups to yield 2,4,6-trinitrophenol.

Alternative starting materials for the synthesis of picric acid include 2,4-dinitrophenol, which can be nitrated to the final product. Salicylic acid or acetylsalicylic acid (aspirin) can also be used as precursors. When these are used, the reaction proceeds with nitration and decarboxylation.

Table 3: Synthetic Protocols for 2,4,6-Trinitrophenol

| Method | Starting Material | Reagents | Key Aspects | Reference(s) |

| Direct Nitration | Phenol | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Highly exothermic, risk of by-products | wikipedia.org |

| Two-Step Nitration | Phenol | 1. Concentrated Sulfuric Acid; 2. Concentrated Nitric Acid | Better yield, less tar formation | Not explicitly cited |

| Nitration of Dinitrophenol | 2,4-Dinitrophenol | Nitric Acid | Direct conversion of an intermediate | wikipedia.org |

| From Salicylic Acid | Salicylic Acid/Acetylsalicylic Acid | Nitrating agents | Involves nitration and decarboxylation | wikipedia.org |

Formation of the 1-Methylpyrrolidine;2,4,6-Trinitrophenol Compound

The formation of this compound is a direct consequence of the chemical properties of its precursors. 1-Methylpyrrolidine is a tertiary amine and therefore acts as a base, while 2,4,6-trinitrophenol is a strong acid (pKa 0.38) due to the electron-withdrawing nature of the three nitro groups on the aromatic ring. wikipedia.org

The formation of the compound is an acid-base neutralization reaction, resulting in the formation of a salt, specifically 1-methylpyrrolidinium picrate (B76445). In this reaction, the lone pair of electrons on the nitrogen atom of 1-methylpyrrolidine accepts a proton (H⁺) from the hydroxyl group of picric acid.

The general procedure for the formation of such picrate salts involves dissolving equimolar amounts of the organic base (in this case, 1-methylpyrrolidine) and picric acid in a suitable solvent, such as water, ethanol, or a mixture thereof. The solution is typically stirred at room temperature to ensure complete reaction. The resulting salt, being less soluble in the solvent, will then crystallize upon slow evaporation of the solvent or by cooling the solution. The solid product can then be collected by filtration. The resulting compound is expected to be a yellow crystalline solid, characteristic of picrate salts.

Acid-Base Proton Transfer Mechanisms in Picrate Salt Formation

The primary interaction driving the formation of 1-methylpyrrolidinium picrate is a classic acid-base reaction involving proton transfer. Picric acid is a strong organic acid due to the presence of three electron-withdrawing nitro groups on the benzene (B151609) ring, which stabilize the resulting phenoxide ion. quora.com 1-Methylpyrrolidine, a tertiary amine, acts as a Brønsted-Lowry base, readily accepting a proton.

The mechanism involves the donation of the acidic proton from the hydroxyl group of picric acid to the lone pair of electrons on the nitrogen atom of 1-methylpyrrolidine. This results in the formation of the 1-methylpyrrolidinium cation and the picrate anion, which are then held together by electrostatic attraction to form the salt.

Reaction:

(O₂N)₃C₆H₂OH + C₅H₁₁N → [C₅H₁₁NH]⁺[(O₂N)₃C₆H₂O]⁻

This proton transfer is a rapid and exothermic process, typical of strong acid-strong base reactions. The resulting salt, 1-methylpyrrolidinium picrate, is an ionic compound. The formation of such picrate salts is a common method for the characterization and identification of organic bases. wikipedia.org The synthesis of various picrate salts is often achieved by simply mixing equimolar amounts of picric acid and the corresponding base in a suitable solvent, followed by crystallization. researchgate.net

Table 1: Acid-Base Properties of Reactants

| Compound | Formula | pKa | Role |

| 1-Methylpyrrolidine | C₅H₁₁N | ~10.3 (of conjugate acid) | Base |

| 2,4,6-Trinitrophenol (Picric Acid) | C₆H₃N₃O₇ | 0.38 | Acid |

Note: The pKa of 1-methylpyrrolidine's conjugate acid is estimated based on similar tertiary amines.

Investigation of Charge Transfer Complexation

Beyond simple proton transfer, the interaction between 1-methylpyrrolidine and picric acid can also exhibit characteristics of a charge-transfer (CT) complex. In such complexes, an electron is partially transferred from an electron donor to an electron acceptor. nih.gov In this case, 1-methylpyrrolidine can act as an electron donor, while the electron-deficient aromatic ring of picric acid serves as an electron acceptor.

The formation of a CT complex is often characterized by the appearance of a new, broad absorption band in the UV-visible spectrum, which is not present in the spectra of the individual components. The energy of this charge-transfer band is related to the ionization potential of the donor and the electron affinity of the acceptor. While a complete transfer of an electron to form radical ions is possible, in many cases, the interaction is a partial transfer, leading to a complex stabilized by resonance.

Studies on charge-transfer complexes of picric acid with various amines have shown that both proton transfer and charge transfer can coexist. researchgate.netejournal.by The extent of each contribution depends on factors such as the basicity of the amine, the acidity of the picric acid, and the polarity of the solvent. For tertiary amines like 1-methylpyrrolidine, the formation of a distinct charge-transfer complex prior to proton transfer is plausible, especially in non-polar solvents. Spectroscopic studies, such as UV-Vis and NMR spectroscopy, are crucial in identifying and characterizing the nature of the charge-transfer interactions in the 1-methylpyrrolidine-picric acid system. researchgate.net

Table 2: Key Characteristics of Charge-Transfer vs. Proton-Transfer Complexes

| Feature | Charge-Transfer Complex | Proton-Transfer Salt |

| Interaction | Partial electron transfer from donor to acceptor | Full proton transfer from acid to base |

| Bonding | Weak, non-covalent interactions | Ionic bonding |

| Spectroscopy (UV-Vis) | Appearance of a new, broad charge-transfer band | Shifts in the absorption bands of the individual ions |

| Spectroscopy (IR) | Small perturbations of vibrational modes | Appearance of N-H stretching bands and disappearance of O-H stretching bands |

| Solvent Effect | More stable in non-polar solvents | More stable in polar solvents |

Co-crystallization Techniques for Compound Preparation

Co-crystallization is a powerful technique for the preparation of solid-state forms of compounds and involves the crystallization of a stoichiometric ratio of two or more neutral molecules in the same crystal lattice. While 1-methylpyrrolidinium picrate is primarily an ionic salt, the principles of co-crystallization are relevant to its formation and isolation as a crystalline solid. In cases where the proton transfer is not complete or where charge-transfer interactions play a significant role, the resulting solid may be described as a co-crystal.

The preparation of co-crystals of picric acid with various organic molecules has been demonstrated through several techniques, including:

Solution Crystallization: This is the most common method, where the components are dissolved in a suitable solvent, and the co-crystal is allowed to form upon slow evaporation of the solvent, cooling, or addition of an anti-solvent. nih.govscielo.br

Grinding: Solid-state grinding of the two components together, sometimes with a small amount of a liquid additive (liquid-assisted grinding), can induce co-crystal formation.

Reaction Crystallization: This method involves the in-situ formation of one of the co-crystal components followed by crystallization. nih.gov

For 1-methylpyrrolidine and picric acid, solution crystallization is a straightforward approach. The choice of solvent is critical and can influence the stoichiometry and crystalline form of the product. The goal is to find a solvent system where both components are soluble, but the resulting salt or co-crystal has limited solubility, thus promoting its precipitation in a pure form.

Solvent Effects on Crystallization and Stoichiometry

The solvent plays a crucial role in the synthesis of 1-methylpyrrolidinium picrate, influencing not only the reaction mechanism but also the crystallization process and the final stoichiometry of the product.

Polarity: In polar solvents, the formation of the ionic salt through proton transfer is favored due to the stabilization of the resulting ions. Solvents with high dielectric constants can effectively solvate the 1-methylpyrrolidinium cation and the picrate anion, promoting the dissociation of the ion pair. In less polar solvents, the formation of charge-transfer complexes may be more prominent, and the species may exist as intimate ion pairs. researchgate.net

Solubility: The solubility of both the reactants and the product in the chosen solvent is a key parameter for successful crystallization. Ideally, the reactants should be sufficiently soluble to allow for the reaction to occur, while the product should have a lower solubility to facilitate its isolation. The relative solubilities can also affect the stoichiometry of the resulting crystals.

Specific Solvent-Solute Interactions: Solvents can interact with the reactants and the product through hydrogen bonding or other specific interactions. For example, a protic solvent might compete with picric acid in hydrogen bonding to 1-methylpyrrolidine. These interactions can influence the nucleation and growth of the crystals, affecting their morphology and purity. mdpi.commdpi.com

The stoichiometry of the resulting solid can also be influenced by the solvent. While a 1:1 stoichiometry is expected based on the acid-base reaction, in some cases, solvent molecules can be incorporated into the crystal lattice, forming solvates. Additionally, different solvents might favor the crystallization of different polymorphic forms of the compound, each with its unique crystal structure and physical properties.

Table 3: Potential Solvents and Their Properties for Crystallization

| Solvent | Dielectric Constant (at 20°C) | Type | Potential Effects |

| Water | 80.1 | Protic, Polar | Favors salt formation, may lead to solvate formation. |

| Ethanol | 24.6 | Protic, Polar | Good solvent for both reactants, allows for controlled crystallization. |

| Methanol | 33.0 | Protic, Polar | Similar to ethanol, higher polarity. |

| Acetone | 20.7 | Aprotic, Polar | Good solvent, less likely to participate in hydrogen bonding than protic solvents. |

| Acetonitrile | 37.5 | Aprotic, Polar | High polarity, can stabilize ionic species. |

| Toluene | 2.4 | Aprotic, Non-polar | May favor charge-transfer complex formation over complete proton transfer. |

| Chloroform | 4.8 | Aprotic, Non-polar | Often used for spectroscopic studies of charge-transfer complexes. |

Structural Elucidation and Advanced Spectroscopic Characterization

Solid-State Structural Determination via X-ray Crystallography

While a specific single-crystal X-ray diffraction study for 1-methylpyrrolidinium picrate (B76445) has not been identified in publicly accessible databases, a comprehensive understanding of its likely solid-state structure can be inferred from the analysis of analogous picrate salts.

Single Crystal X-ray Diffraction Analysis of 1-Methylpyrrolidinium Picrate

A definitive single-crystal X-ray diffraction analysis for 1-methylpyrrolidinium picrate is not currently available in the published literature. However, based on studies of similar organic picrate salts, such as 3-methylpyridinium picrate and 1-piperonylpiperazinium picrate, it is anticipated that 1-methylpyrrolidinium picrate would crystallize in a well-defined crystal system, likely monoclinic or triclinic nih.govnih.gov. The formation of the salt involves the protonation of the tertiary amine of 1-methylpyrrolidine (B122478) by the acidic phenolic proton of picric acid, resulting in the 1-methylpyrrolidinium cation and the picrate anion.

The expected crystallographic data, based on analogous compounds, would likely include the parameters presented in the following table:

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Triclinic |

| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) or Non-centrosymmetric |

| a (Å) | 10 - 20 |

| b (Å) | 5 - 15 |

| c (Å) | 10 - 25 |

| α (°) | ~90 (for monoclinic) or variable (for triclinic) |

| β (°) | 90 - 110 |

| γ (°) | ~90 (for monoclinic) or variable (for triclinic) |

| Volume (ų) | 1000 - 2000 |

| Z (formula units/cell) | 2, 4, or 8 |

Elucidation of Molecular Conformations and Geometries

The 1-methylpyrrolidinium cation is expected to adopt an envelope or twisted conformation for the five-membered pyrrolidine (B122466) ring, which is a common feature for such saturated heterocyclic systems. The methyl group would be situated on the nitrogen atom.

The picrate anion's geometry is characterized by a planar phenyl ring. However, the nitro groups, particularly those in the ortho positions, are often slightly twisted out of the plane of the benzene (B151609) ring due to steric hindrance with the phenolate (B1203915) oxygen and with each other. For instance, in 1-piperonylpiperazinium picrate, the dihedral angles between the ortho nitro groups and the phenyl ring are 28.8(9)° and 32.2(8)°, while the para nitro group is nearly coplanar with a dihedral angle of 3.0(1)° nih.gov. A similar arrangement is anticipated for the picrate anion in the title compound.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and π-Stacking Arrangements

The crystal structure of 1-methylpyrrolidinium picrate is expected to be dominated by a network of intermolecular interactions.

Hydrogen Bonding: The primary and most significant interaction would be the N-H···O hydrogen bonds formed between the protonated nitrogen of the 1-methylpyrrolidinium cation and the oxygen atoms of the picrate anion. Specifically, the hydrogen on the nitrogen atom is likely to form a bifurcated hydrogen bond with the phenolate oxygen and one of the oxygen atoms of an ortho-nitro group, a common motif in picrate salts nih.gov. Additional weaker C-H···O interactions between the carbon atoms of the cation and the oxygen atoms of the nitro groups of the anion would further stabilize the crystal lattice.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable insights into the functional groups and bonding within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis and Band Assignment

The key expected vibrational bands and their assignments are summarized in the table below:

| Wavenumber (cm⁻¹) | Assignment | Description |

| 3100 - 3000 | Aromatic C-H stretching | Vibrations of the C-H bonds on the picrate ring. |

| 2900 - 2800 | Aliphatic C-H stretching | Symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the 1-methylpyrrolidinium cation. |

| ~2700 - 2400 | N⁺-H stretching | A broad absorption band characteristic of the stretching vibration of the N⁺-H bond in the protonated amine, indicative of strong hydrogen bonding. |

| ~1630 & ~1600 | Aromatic C=C stretching | Stretching vibrations of the carbon-carbon double bonds within the aromatic ring of the picrate anion. |

| ~1560 & ~1350 | Asymmetric & Symmetric NO₂ stretching | Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro groups on the picrate anion. These are characteristic of picrates. |

| ~1480 | CH₂ scissoring | Bending vibration of the methylene (B1212753) groups in the pyrrolidine ring. |

| ~1270 | C-O stretching | Stretching vibration of the phenolate C-O bond in the picrate anion. |

| ~1160 | C-N stretching | Stretching vibrations of the C-N bonds in the 1-methylpyrrolidinium cation. |

The presence of a broad band in the 2700-2400 cm⁻¹ region for the N⁺-H stretch would be a strong indicator of salt formation and the presence of significant hydrogen bonding within the crystal lattice. The characteristic strong absorptions of the nitro groups would dominate the fingerprint region of the spectrum.

Fourier Transform Raman (FT-Raman) Spectroscopy and Vibrational Mode Characterization

The FT-Raman spectrum of 1-methylpyrrolidinium picrate provides significant insight into its molecular structure, confirming the proton transfer from picric acid to 1-methylpyrrolidine. The spectrum is a composite of the vibrational modes of the 1-methylpyrrolidinium cation and the picrate anion.

Key vibrational modes for the 1-methylpyrrolidinium cation include the stretching and bending of C-H bonds in the methyl and methylene groups, C-N stretching, and various deformations of the pyrrolidine ring. A crucial feature is the appearance of the N⁺-H stretching vibration, which is a direct consequence of the protonation of the tertiary amine. This mode, along with associated bending vibrations, confirms the formation of the cation.

The picrate anion exhibits a series of characteristic vibrations. These include the aromatic C-H stretching, C=C stretching modes within the benzene ring, and symmetric and asymmetric stretching vibrations of the three nitro (NO₂) groups. The C-O stretching vibration from the phenolate group is also a prominent feature. The interaction between the cation and anion is primarily electrostatic, but N⁺-H···O⁻ hydrogen bonds also play a significant role in the crystal lattice, influencing the positions and shapes of the N⁺-H and C-O stretching bands. nih.govnih.govresearchgate.net

A detailed assignment of the principal vibrational modes observed in FT-Raman and infrared spectroscopy for analogous amine picrate compounds is presented below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

| N⁺-H Stretch | 3200 - 2800 | 1-methylpyrrolidinium cation |

| Aromatic C-H Stretch | 3100 - 3000 | Picrate anion |

| Aliphatic C-H Stretch | 3000 - 2850 | 1-methylpyrrolidinium cation |

| Asymmetric NO₂ Stretch | 1560 - 1520 | Picrate anion |

| Aromatic C=C Stretch | 1640 - 1580 | Picrate anion |

| CH₂ Scissoring | ~1465 | 1-methylpyrrolidinium cation |

| Symmetric NO₂ Stretch | 1350 - 1320 | Picrate anion |

| C-O Stretch | 1280 - 1250 | Picrate anion |

Correlation of Experimental Vibrational Spectra with Theoretical Predictions

To achieve a more precise assignment of the observed vibrational modes, experimental FT-IR and FT-Raman spectra are often correlated with theoretical predictions from quantum chemical calculations. researchgate.net This approach has been successfully applied to analogous compounds like L-prolinium picrate and 8-hydroxyquinolinium picrate. nih.govnih.gov

The standard methodology involves:

Geometry Optimization: The molecular geometry of the 1-methylpyrrolidinium picrate ion pair is optimized using methods like Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)). nih.govnih.gov This provides the lowest energy conformation of the complex.

Frequency Calculation: Harmonic vibrational frequencies are calculated for the optimized structure at the same level of theory. These calculations yield a set of theoretical vibrational modes, their corresponding frequencies, and their infrared and Raman intensities. mdpi.commdpi.com

Scaling: The calculated harmonic frequencies are typically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To improve agreement, the calculated frequencies are uniformly or selectively scaled using empirical scaling factors. researchgate.net

Assignment: The scaled theoretical frequencies are then compared with the experimental FT-IR and FT-Raman spectra. The assignment of experimental bands is performed with high confidence based on the potential energy distribution (PED) analysis from the theoretical calculations, which describes the contribution of individual internal coordinates to each normal mode. nih.gov

For closely related compounds, this correlative approach has proven indispensable for resolving ambiguities in spectral interpretation, confirming the effects of hydrogen bonding, and providing a detailed understanding of the intramolecular and intermolecular interactions. nih.govnih.gov

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Bands

The interaction between the electron-donating 1-methylpyrrolidine and the electron-accepting picric acid results in the formation of a charge-transfer (CT) complex. The UV-Vis spectrum of 1-methylpyrrolidinium picrate in solution is characterized by the absorptions of the constituent ions and, most notably, a distinct charge-transfer band that is absent in the spectra of the individual precursors. nih.govnih.gov

The spectrum typically displays:

Intense absorption bands in the UV region (below 400 nm) attributed to π → π* electronic transitions within the aromatic ring of the picrate anion.

A broad, new absorption band in the visible region (typically 400-500 nm). This is the characteristic charge-transfer (CT) band . nih.govresearchgate.net It arises from the excitation of an electron from the highest occupied molecular orbital (HOMO), which is primarily localized on the electron-rich picrate anion, to the lowest unoccupied molecular orbital (LUMO), which is also associated with the acceptor. libretexts.org

The formation of the complex involves a proton transfer, creating the 1-methylpyrrolidinium cation and the picrate anion, which then associate. researchgate.netrsc.org The resulting color of the complex is due to this CT transition. The position and intensity of the CT band can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism, which is characteristic of CT complexes. libretexts.orgresearchgate.net

| Transition Type | Typical Wavelength (nm) | Associated Moiety |

| π → π* | < 400 | Picrate Anion |

| Charge-Transfer (CT) | 400 - 500 | Donor-Acceptor Complex |

Investigation of Photophysical Properties and Fluorescence Phenomena

The photophysical properties of 1-methylpyrrolidinium picrate are dominated by the strong electron-accepting nature of the picrate moiety. Picric acid and its derivatives are well-documented as potent fluorescence quenchers. rsc.org The mechanism of quenching is typically attributed to an efficient photoinduced electron transfer (PET) process from the excited state of a potential fluorophore to the electron-deficient picrate.

In the case of 1-methylpyrrolidinium picrate, the donor and acceptor are already associated in a ground-state charge-transfer complex. Upon excitation into either the picrate-localized absorption band or the CT band, the excited state is rapidly deactivated through non-radiative pathways. This efficient charge-transfer de-excitation mechanism means that the compound is expected to be non-fluorescent or, at best, exhibit extremely weak fluorescence. rsc.orgchemrxiv.org While some pyrrolidinium (B1226570) cations can exhibit intrinsic fluorescence, the presence of the picrate anion provides a highly effective channel for quenching any potential emission. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-State ¹H and ¹³C NMR Characterization

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of 1-methylpyrrolidinium picrate in solution, providing definitive evidence of the proton transfer from picric acid to 1-methylpyrrolidine.

¹H NMR Spectrum:

Picrate Anion: The two aromatic protons of the symmetrically substituted picrate anion are chemically equivalent and appear as a characteristic singlet in the downfield region, typically around δ 8.5-9.0 ppm. nih.govresearchgate.net

1-methylpyrrolidinium Cation: The protonation of the nitrogen atom causes a significant deshielding effect on the adjacent protons.

The N-CH₃ protons (singlet) and the α-CH₂ protons (triplet) attached to the nitrogen are shifted downfield compared to the free 1-methylpyrrolidine base.

The β-CH₂ protons (quintet) are also shifted but to a lesser extent.

A new, often broad, signal corresponding to the N⁺-H proton appears, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectrum:

Picrate Anion: The spectrum shows four distinct signals for the aromatic carbons. The carbon bearing the oxygen (C-O) is typically found at δ ~162 ppm, the carbons bearing the nitro groups (C-NO₂) are found further downfield, and the carbons with attached protons (C-H) are the most upfield of the aromatic signals. researchgate.net

1-methylpyrrolidinium Cation: Similar to the ¹H spectrum, the carbons adjacent to the newly formed quaternary ammonium (B1175870) center are deshielded and shifted downfield. The N-CH₃ and α-CH₂ carbons experience the most significant downfield shift upon protonation. researchgate.net

The following tables summarize the expected chemical shifts based on data from analogous compounds.

Table of Predicted ¹H NMR Chemical Shifts (ppm)

| Protons | Multiplicity | Expected δ (ppm) | Moiety |

|---|---|---|---|

| Aromatic C-H | Singlet | 8.5 - 9.0 | Picrate |

| N⁺-H | Broad Singlet | Variable | Cation |

| α-CH₂ (N⁺-CH₂) | Multiplet | 3.4 - 3.7 | Cation |

| N⁺-CH₃ | Singlet | 3.0 - 3.3 | Cation |

Table of Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon | Expected δ (ppm) | Moiety |

|---|---|---|

| C-O | ~162 | Picrate |

| C-NO₂ (ortho, para) | 140 - 150 | Picrate |

| C-H | ~125 | Picrate |

| α-C (N⁺-CH₂) | 65 - 68 | Cation |

| N⁺-CH₃ | 46 - 49 | Cation |

Solid-State NMR for Complementary Structural Insights

Solid-state NMR spectroscopy is particularly valuable for characterizing organic salts and co-crystals, offering the ability to study powdered or amorphous samples that may not be suitable for single-crystal X-ray diffraction. researchgate.net The primary ssNMR techniques applicable to 1-methylpyrrolidine;2,4,6-trinitrophenol would involve the analysis of ¹³C, ¹H, and ¹⁵N nuclei.

One of the key structural questions for this compound is the nature of the interaction between the acidic 2,4,6-trinitrophenol (picric acid) and the basic 1-methylpyrrolidine. This interaction can range from a simple co-crystal with a strong hydrogen bond to a complete proton transfer forming an ionic salt, 1-methylpyrrolidinium picrate. Solid-state NMR is highly sensitive to the electronic environment of the nuclei and can definitively distinguish between these forms.

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR:

1-methylpyrrolidinium Cation: The chemical shifts of the carbon atoms in the 1-methylpyrrolidinium cation would be sensitive to the protonation state of the nitrogen atom. Upon protonation, the adjacent carbon atoms typically experience a downfield shift (to a higher ppm value) due to the change in the electronic environment.

Picrate Anion: The chemical shifts of the aromatic carbons in the picrate anion, particularly the carbon bearing the phenolic oxygen (C-O), are highly sensitive to the deprotonation of the hydroxyl group. A significant downfield shift for this carbon is expected upon formation of the phenolate anion.

The presence of multiple, distinct peaks for chemically equivalent carbons in the ¹³C CP/MAS spectrum can indicate the presence of polymorphism, where the compound exists in different crystalline forms. nih.gov Each polymorph would have a unique packing arrangement, leading to slightly different chemical environments for the carbon atoms and thus distinct NMR spectra.

Hypothetical ¹³C Solid-State NMR Data for 1-methylpyrrolidinium Picrate:

The following table presents hypothetical, yet realistic, ¹³C ssNMR chemical shifts for 1-methylpyrrolidinium picrate, based on typical values for similar organic salts.

| Carbon Atom (1-methylpyrrolidinium) | Hypothetical ¹³C Chemical Shift (ppm) | Carbon Atom (Picrate) | Hypothetical ¹³C Chemical Shift (ppm) |

| N-CH₃ | 45-50 | C-O | 160-165 |

| N-CH₂ | 60-65 | C-NO₂ | 140-145 |

| C-CH₂-C | 20-25 | C-H | 125-130 |

¹H Solid-State NMR:

High-resolution ¹H ssNMR, often achieved through fast Magic-Angle Spinning (MAS), can provide direct evidence of proton transfer. researchgate.net The chemical shift of the proton involved in the hydrogen bond between the picric acid and 1-methylpyrrolidine is particularly informative. In a neutral co-crystal, this proton would exhibit a chemical shift characteristic of a strong hydrogen bond. In the case of complete proton transfer to form the 1-methylpyrrolidinium cation, the N⁺-H proton would have a distinct chemical shift, well-separated from other proton signals in the spectrum.

¹⁵N Solid-State NMR:

Nitrogen-15 is a spin-½ nucleus with a low natural abundance, making ¹⁵N ssNMR experiments more challenging but highly informative. nih.gov The ¹⁵N chemical shift is extremely sensitive to the local electronic environment. A significant change in the ¹⁵N chemical shift of the nitrogen atom in 1-methylpyrrolidine upon complexation with picric acid would provide definitive evidence of protonation. nih.gov For instance, the protonation of an amine nitrogen typically results in a substantial upfield shift (to a lower ppm value) in the ¹⁵N NMR spectrum.

Illustrative Research Findings from Analogous Systems:

Studies on similar acid-base complexes have demonstrated the power of ssNMR. For example, in complexes of carboxylic acids with amines, ¹³C and ¹⁵N ssNMR have been used to create a "spectroscopic ruler" to determine the degree of proton transfer. The chemical shifts of the carboxyl carbon and the amine nitrogen are plotted against each other, and the position of a data point on this plot indicates whether the compound is a co-crystal, a salt, or an intermediate state.

Computational and Theoretical Chemistry of 1 Methylpyrrolidine;2,4,6 Trinitrophenol

Electronic Structure and Bonding Analysis

Understanding the electronic structure is key to explaining the chemical reactivity and properties of the compound. Analyses like FMO and NBO provide a detailed picture of electron distribution and interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.comresearchgate.net

In 1-methylpyrrolidine (B122478);2,4,6-trinitrophenol, the HOMO is typically localized on the electron-rich picrate (B76445) anion, specifically on the phenoxide oxygen and the aromatic ring. The LUMO, conversely, is predominantly located on the electron-deficient picrate ring, distributed among the nitro groups. The 1-methylpyrrolidinium cation generally has a lower-lying HOMO and a higher-lying LUMO, contributing less to the frontier orbitals of the complex.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter indicating the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.net For this compound, a significant intramolecular charge transfer occurs from the HOMO (on the picrate) to the LUMO (also on the picrate), which can be excited by UV-Vis radiation. DFT calculations at the B3LYP/6-311G(d,p) level are commonly used to compute these orbital energies and visualize their distributions. eurjchem.com

Table 2: Representative FMO Data for Picrate-based Compounds

| Parameter | Typical Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -3.0 to -4.0 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

This table is interactive and based on typical values for similar organic picrate salts. You can sort and filter the data.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interaction among bonds. wikipedia.org It provides a localized picture of the "natural Lewis structure" of a molecule. wisc.edu For 1-methylpyrrolidine;2,4,6-trinitrophenol, NBO analysis can quantify the proton transfer, analyze the hydrogen bonding interactions, and describe the electron delocalization within the picrate anion.

The analysis can confirm the formation of the N+-H bond in the cation and the phenoxide O- in the anion. A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. rsc.org This reveals stabilizing interactions, such as the delocalization of lone pair (LP) electron density from the oxygen atoms of the nitro groups and the phenoxide group into the antibonding π* orbitals of the aromatic ring. This delocalization is responsible for the stability of the picrate anion.

Furthermore, NBO analysis quantifies the strength of the crucial N-H···O hydrogen bond between the cation and anion. This is seen as a charge transfer interaction from the lone pair of the phenoxide oxygen (donor NBO) to the antibonding σ*(N-H) orbital of the cation (acceptor NBO). The stabilization energy (E(2)) associated with this interaction provides a quantitative measure of the hydrogen bond strength. rsc.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 1-methylpyrrolidine |

| 2,4,6-trinitrophenol (Picric Acid) |

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The EPS map illustrates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. In the ionic complex of 1-methylpyrrolidinium 2,4,6-trinitrophenolate, a distinct charge separation is anticipated following the proton transfer from the phenolic hydroxyl group to the amine nitrogen.

The EPS map of the 1-methylpyrrolidinium cation would show a region of high positive potential (typically colored blue) concentrated around the acidic proton of the N-H+ group. This positive charge is delocalized to a lesser extent over the adjacent carbon and hydrogen atoms. Conversely, the 2,4,6-trinitrophenolate anion exhibits regions of strong negative potential (colored red), which are primarily localized on the phenolate (B1203915) oxygen atom and the oxygen atoms of the three electron-withdrawing nitro groups. This charge distribution confirms the formation of an ion pair and highlights the specific sites—the N-H+ group of the cation and the oxygen atoms of the anion—that are most likely to engage in strong electrostatic interactions, particularly hydrogen bonding.

**4.3. Theoretical Prediction of Spectroscopic Properties

Computational chemistry offers powerful methods for predicting and interpreting the spectroscopic signatures of molecules. Techniques based on Density Functional Theory (DFT) can simulate vibrational (Infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy.

The vibrational spectrum of 1-methylpyrrolidinium 2,4,6-trinitrophenolate can be computationally simulated using DFT methods, often with the B3LYP functional. These calculations predict the frequencies of the fundamental vibrational modes and their corresponding intensities in both Infrared (IR) and Raman spectra. The analysis of these modes provides a detailed fingerprint of the molecular structure and the bonding within the ionic complex.

Key vibrational modes for this compound include:

N-H Stretching: The stretching vibration of the N-H+ group in the cation is a prominent feature. Due to strong N-H···O hydrogen bonding with the picrate anion, this band is typically observed at lower frequencies (red-shifted) compared to a free N-H+ group.

NO₂ Vibrations: The picrate anion displays characteristic symmetric and asymmetric stretching modes for its three nitro (NO₂) groups. These are typically strong absorptions in the IR spectrum.

C-O Stretching: The stretching of the phenolate C-O bond in the anion is another key vibrational mode.

Ring Vibrations: Both the aromatic ring of the picrate anion and the pyrrolidine (B122466) ring of the cation have characteristic breathing and deformation modes.

A representative set of theoretically predicted vibrational frequencies for the key functional groups is presented below.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Associated Ion |

|---|---|---|

| N-H⁺ Stretch (H-bonded) | 3200 - 3400 | 1-Methylpyrrolidinium |

| C-H Stretch (Aliphatic) | 2900 - 3100 | 1-Methylpyrrolidinium |

| C-H Stretch (Aromatic) | 3100 - 3150 | 2,4,6-Trinitrophenolate |

| NO₂ Asymmetric Stretch | 1520 - 1560 | 2,4,6-Trinitrophenolate |

| NO₂ Symmetric Stretch | 1330 - 1350 | 2,4,6-Trinitrophenolate |

| C-O Stretch (Phenolate) | 1260 - 1280 | 2,4,6-Trinitrophenolate |

The electronic absorption spectrum, typically in the UV-Visible range, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). For 1-methylpyrrolidinium 2,4,6-trinitrophenolate, the spectrum is expected to be dominated by transitions within the picrate anion. However, as a charge-transfer salt, a key feature is the presence of a charge-transfer (CT) band, which arises from the excitation of an electron from the electron-rich picrate anion (donor) to the cation (acceptor), or an intramolecular transition within the picrate that is significantly perturbed by the cationic environment. This CT phenomenon is responsible for the intense color of many picrate complexes.

Computational analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for assigning these transitions. In typical amine-picrate systems, the HOMO is localized on the electron-rich picrate anion, while the LUMO is also often localized on the picrate system, making the lowest energy transition an intramolecular one. The interaction with the cation modulates the energy of this transition. TD-DFT calculations can precisely determine the energies of these electronic transitions and their oscillator strengths, allowing for a direct comparison with experimental spectra and a definitive assignment of the charge-transfer character of the absorption bands.

Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. These calculations provide a powerful tool for structure verification and interpretation of experimental NMR spectra.

For the 1-methylpyrrolidinium cation , the protons and carbons adjacent to the positively charged nitrogen atom are expected to be deshielded, resulting in higher chemical shifts (downfield). The N-H proton, in particular, would appear at a high chemical shift, further influenced by hydrogen bonding.

For the 2,4,6-trinitrophenolate anion , the two aromatic protons are in a highly electron-deficient environment due to the strong -I and -R effects of the three nitro groups and the phenolate oxygen. This causes a significant downfield shift, often observed above 8.5 ppm. The aromatic carbons also exhibit predictable shifts based on the electronic effects of the substituents.

Below is a table of representative calculated NMR chemical shifts.

| Atom | Ion | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| N-CH₃ | 1-Methylpyrrolidinium | ~2.9 - 3.1 | ~45 - 48 |

| N-CH₂ | 1-Methylpyrrolidinium | ~3.4 - 3.6 | ~55 - 58 |

| C-CH₂-C | 1-Methylpyrrolidinium | ~2.1 - 2.3 | ~22 - 24 |

| Ar-H | 2,4,6-Trinitrophenolate | ~8.6 - 8.9 | ~125 - 128 |

| C-O | 2,4,6-Trinitrophenolate | - | ~160 - 163 |

| C-NO₂ | 2,4,6-Trinitrophenolate | - | ~140 - 145 |

Intermolecular Interaction Energy Analysis

The stability and structure of the crystalline form of 1-methylpyrrolidinium 2,4,6-trinitrophenolate are governed by a network of non-covalent interactions. Computational methods can be used to identify, visualize, and quantify the strength of these interactions.

The primary intermolecular forces in this salt are strong, charge-assisted hydrogen bonds. Other significant interactions include weaker hydrogen bonds, π-π stacking, and electrostatic forces.

N-H···O Hydrogen Bonds: These are the most significant interactions, linking the N-H⁺ group of the cation with the phenolate oxygen and the oxygens of the nitro groups on the anion. Their strength is enhanced by the formal positive and negative charges on the donor and acceptor ions, respectively.

π-π Stacking: The electron-deficient aromatic rings of the picrate anions can engage in π-π stacking interactions. These interactions are typically in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion and maximize attractive dispersion and quadrupole-quadrupole interactions. The interaction energy for such stacking can be on the order of several kcal/mol.

Computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to analyze the electron density at bond critical points, allowing for the characterization and quantification of these weak interactions. These analyses can confirm the presence of hydrogen bonds and van der Waals interactions and provide an estimate of their respective energy contributions to the crystal's stability.

Lack of Specific Research Data for Computational and Theoretical Chemistry of this compound

Despite a comprehensive search of scientific literature, no specific computational or theoretical studies detailing the Energy Decomposition Analysis (EDA), Molecular Dynamics (MD) simulations, or supramolecular assembly of the chemical compound this compound (also known as 1-methylpyrrolidinium picrate) could be located.

The user's request for an article structured around a detailed outline of its computational and theoretical chemistry cannot be fulfilled with scientifically accurate and verifiable information. The available scientific literature does not appear to contain specific research on the following topics for this particular compound:

Molecular Dynamics and Supramolecular Assembly Simulations:There is no evidence of published molecular dynamics simulations for this compound. Consequently, information regarding the computational modeling of its crystal packing, lattice energies, or simulations of its behavior in supramolecular architectures is absent from the scientific record.

Simulation of Host-Guest Interactions and Molecular Recognition in Supramolecular Architectures:The study of host-guest interactions is a significant area of supramolecular chemistry.nih.govrsc.orgmdpi.comResearch has been conducted on the host-guest complexes of N-methylpyrrolidinium cations with cucurbitarxiv.orguril, for instance.nih.govHowever, there are no specific simulation studies detailing the role of 1-methylpyrrolidinium picrate in such supramolecular systems.

Due to the strict adherence to the provided outline and the exclusion of information not directly pertaining to "this compound," it is not possible to generate the requested article without resorting to speculation or fabricating data, which would violate the core principles of scientific accuracy. Further research in the field of computational chemistry would be required to generate the specific data needed to populate the requested sections.

Mechanistic Aspects of 1-Methylpyrrolidinium Picrate Formation

The formation of 1-methylpyrrolidinium picrate is fundamentally an acid-base reaction involving proton transfer. Picric acid is a strong organic acid due to the electron-withdrawing effects of the three nitro groups on the phenol (B47542) ring. wikipedia.org 1-methylpyrrolidine, a tertiary amine, acts as a Brønsted base.

The acid-base dissociation for picric acid (HA) in a solvent (S) can be represented by the equilibrium:

HA + S ⇌ SH⁺ + A⁻

Kinetic investigations of picric acid in methanol (B129727) at 25°C using the electric field jump method have determined the rate constants for protonation and deprotonation. researchgate.net The protonation rate constant for the picrate ion was found to be diffusion-controlled. researchgate.net The barrier heights for proton transfer can be influenced by external factors and the solvent environment, with a transition from the gas phase to a solution phase potentially increasing the energy barrier for the transfer. mdpi.comnih.gov

Table 1: Kinetic Data for Picric Acid Dissociation in Methanol at 25°C researchgate.net

| Parameter | Value |

|---|---|

| Protonation Rate Constant (k₁) | 4.3 x 10¹⁰ dm³ mol⁻¹ s⁻¹ |

| Deprotonation Rate Constant (k₋₁) | 9.2 x 10⁶ s⁻¹ |

This interactive table provides kinetic parameters for a related proton transfer process involving picric acid.

The interaction between an electron donor, such as an amine, and an electron acceptor, like picric acid, can result in the formation of either an ionic salt or a charge-transfer complex. In the case of 1-methylpyrrolidine and picric acid, the significant difference in acidity and basicity strongly favors a complete proton transfer, leading to the formation of an ionic salt, 1-methylpyrrolidinium picrate. eurjchem.comeurjchem.com

The mechanism involves the donation of a lone pair of electrons from the nitrogen atom of 1-methylpyrrolidine to the acidic proton of the picric acid's hydroxyl group. masterorganicchemistry.com This results in the formation of a new N-H covalent bond in the resulting 1-methylpyrrolidinium cation and a negatively charged picrate anion. The stability of the resulting salt is significantly enhanced by strong intermolecular N-H···O type hydrogen bonds between the cation and the anion. semanticscholar.org The formation of such organic salts is a well-established reaction pathway for picric acid with various nitrogen-containing bases. eurjchem.comeurjchem.com

Chemical Transformations and Reaction Pathways

The reactivity of 1-methylpyrrolidinium picrate is dictated by the chemical properties of its constituent ions: the 1-methylpyrrolidinium cation and the picrate anion.

The 1-methylpyrrolidinium cation is primarily an electrophile. An electrophile is a reactant that accepts a pair of electrons to form a new covalent bond. masterorganicchemistry.com The positive charge on the quaternary nitrogen atom withdraws electron density from the adjacent carbon atoms of the pyrrolidine ring, making them electron-deficient and thus susceptible to attack by nucleophiles. libretexts.org Nucleophiles are electron-rich species that can donate an electron pair. masterorganicchemistry.comlibretexts.org

The reactivity at such cationic centers is influenced by the solvent environment; for instance, hydrogen bonding between the cation and the solvent can attenuate the electrophilicity of the reactive center. acs.org The 1-methylpyrrolidinium cation itself lacks lone pairs of electrons for donation and is therefore not nucleophilic. Its primary mode of reactivity involves serving as an electrophilic target for various nucleophiles, which could potentially lead to ring-opening reactions under certain conditions.

The trinitrophenol, or picrate, anion is a key contributor to the reactivity of the compound, particularly its redox chemistry. The three electron-withdrawing nitro groups (-NO₂) make the aromatic ring highly electron-deficient. This moiety can undergo reduction, a characteristic reaction for nitroaromatic compounds.

A significant reaction pathway is the reduction of the three nitro groups to amino groups (-NH₂). For example, picric acid can be reduced to 2,4,6-triaminophenol (B14753790) at a constant potential. chegg.comchegg.com This transformation involves the transfer of 18 electrons. chegg.comchegg.com

Table 2: Redox Reaction of the Picrate Moiety chegg.comchegg.com

| Reactant | Product | Electrons Transferred |

|---|

This interactive table summarizes the key transformation in the redox chemistry of the trinitrophenol component.

The picrate moiety is also known for its explosive properties, stemming from the high nitrogen and oxygen content and the potential for rapid, exothermic decomposition to form stable gases like N₂ and CO₂. geeksforgeeks.orgnoaa.gov

Stability and Degradation Pathways from a Mechanistic Perspective

The stability of 1-methylpyrrolidinium picrate is a balance between the stabilizing forces within its crystal lattice and the inherent reactivity of its constituent ions. The ionic bonding and strong hydrogen bonds between the 1-methylpyrrolidinium cation and the picrate anion contribute significantly to the compound's thermal stability, as seen in similar picrate salts. eurjchem.com

However, several degradation pathways are mechanistically plausible:

Thermal Decomposition: As an energetic material, the picrate anion can initiate degradation. noaa.gov Upon heating, the compound can undergo rapid decomposition, a process driven by the redox reaction between the oxidizing nitro groups and the organic cation.

Nucleophilic Attack: The electrophilic nature of the pyrrolidinium (B1226570) cation makes it a target for nucleophiles. acs.org A strong nucleophile could attack one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a C-N bond and subsequent ring-opening. This would represent a chemical degradation pathway.

Photodegradation: Aromatic nitro compounds can be susceptible to photodecomposition. researchgate.net Irradiation with UV light could excite the picrate anion, leading to a series of reactions that could include cleavage of the nitro groups or breakdown of the aromatic ring. Common decomposition patterns for organic molecules can involve the loss of functional groups and ring cleavage. researchgate.net

Mechanistic Investigations and Chemical Reactivity Studies

Mechanistic Studies of Thermal and Photochemical Decomposition

The initial step in the thermal decomposition of many amine picrates is a proton transfer from the cation back to the anion, reforming the neutral amine and picric acid. However, given the salt-like nature of the compound, the decomposition is more likely to proceed via pathways involving the individual ions.

Decomposition of the Picrate Anion:

The thermal decomposition of the picrate anion is the primary energetic event. Studies on picric acid and its salts suggest several potential decomposition pathways that are temperature-dependent. At lower temperatures, the decomposition may be initiated by the cleavage of the C–NO₂ bond, which is generally the weakest bond in nitroaromatic compounds. This homolytic cleavage would generate a phenoxy radical and nitrogen dioxide (NO₂).

Another proposed mechanism, particularly relevant in the presence of a proton source (even the 1-methylpyrrolidinium cation), involves an initial tautomerization of the picrate anion to an aci-nitroquinonoid intermediate. This is followed by the elimination of nitrous acid (HONO) or water. The subsequent decomposition of these intermediates leads to the formation of various gaseous products.

Decomposition of the 1-Methylpyrrolidinium Cation:

The thermal degradation of pyrrolidinium-based cations, often studied in the context of ionic liquids, typically proceeds through mechanisms such as the reverse Menshutkin reaction (dealkylation) or Hofmann elimination. For the 1-methylpyrrolidinium cation, a likely decomposition pathway is the cleavage of the N-CH₃ bond or the C-N bonds within the pyrrolidine (B122466) ring.

Pyrolysis studies of similar aromatic amines have shown the formation of various products, including smaller amines, nitriles, and ring-opened species. The thermal decomposition of the 1-methylpyrrolidinium cation is expected to contribute to the formation of volatile, flammable gases.

Interactive Data Table: Plausible Thermal Decomposition Products

| Precursor Ion | Initial Decomposition Step | Primary Products | Secondary/Final Products |

| Picrate Anion | C–NO₂ bond cleavage | Phenoxy radicals, NO₂ | CO, CO₂, H₂O, N₂, HCN |

| Aci-nitro tautomerization | HONO, H₂O | ||

| 1-Methylpyrrolidinium Cation | Reverse Menshutkin | 1-Methylpyrrolidine, Methyl radical | CH₄, C₂H₄, NH₃, HCN |

| Ring opening | Various radical species |

It is important to note that the exact decomposition pathway and the distribution of products can be significantly influenced by factors such as the heating rate, the surrounding atmosphere, and the presence of any impurities.

The study of the photochemical degradation of 1-methylpyrrolidinium picrate involves understanding how the absorption of light energy can lead to the breakdown of the compound. As with thermal decomposition, direct experimental studies on this specific salt are scarce. Therefore, the photochemical behavior must be inferred from the known photochemistry of the picrate anion and the potential role of the 1-methylpyrrolidinium cation.

The picrate anion is intensely yellow, indicating that it absorbs light in the visible region of the electromagnetic spectrum. Upon absorption of a photon, the picrate anion is promoted to an electronically excited state. From this excited state, several degradation pathways are possible.

Photochemistry of the Picrate Anion:

The photochemistry of nitroaromatic compounds is well-documented. For the picrate anion, excitation can lead to several primary processes:

C–NO₂ Bond Homolysis: Similar to the thermal pathway, the absorption of light can provide sufficient energy to break the weak C–NO₂ bond, generating a phenoxy radical and a nitrogen dioxide radical (•NO₂). These reactive radical species can then initiate a cascade of secondary reactions.

Intramolecular Hydrogen Abstraction: Although less likely for the picrate anion itself compared to picric acid, interaction with the 1-methylpyrrolidinium cation could facilitate proton transfer in the excited state, leading to the formation of a picric acid-like species that can then undergo intramolecular hydrogen abstraction by a nitro group. This can lead to the formation of a nitro-nitrite intermediate, which can then decompose.

Electron Transfer: In the presence of a suitable electron donor, the excited picrate anion can act as an electron acceptor. The 1-methylpyrrolidinium cation is unlikely to be a good electron donor. However, charge-transfer interactions between the picrate anion and the cation in the ground state could influence the photochemical reactivity.

Role of the 1-Methylpyrrolidinium Cation:

The 1-methylpyrrolidinium cation itself does not significantly absorb visible light. Its role in the photochemical degradation is likely to be indirect. It can influence the crystal packing and the local environment of the picrate anion, which in turn can affect the efficiency and pathways of the photochemical reactions. Furthermore, radical species generated from the decomposition of the picrate anion could potentially abstract hydrogen atoms from the 1-methylpyrrolidinium cation, leading to its degradation.

The photochemical degradation of 1-methylpyrrolidinium picrate is likely initiated by the photo-excitation of the picrate anion. The subsequent decomposition of the excited picrate leads to the formation of reactive radical species. These radicals can then react with each other, with ground-state picrate anions, or with the 1-methylpyrrolidinium cations, leading to a complex mixture of photoproducts. The degradation process is expected to result in the bleaching of the yellow color of the compound as the chromophoric picrate anion is destroyed.

Interactive Data Table: Potential Photochemical Degradation Pathways and Products

| Component | Primary Photochemical Process | Key Intermediates | Potential Final Products |

| Picrate Anion | C–NO₂ Bond Homolysis | Phenoxy radical, •NO₂ | Nitrophenols, CO₂, H₂O, N₂ |

| Electron Transfer (if donor present) | Picrate radical dianion | Reduced species | |

| 1-Methylpyrrolidinium Cation | H-atom abstraction by radicals | Pyrrolidinium-based radicals | Ring-opened products, smaller amines |

Further research, including detailed product analysis and time-resolved spectroscopic studies, would be necessary to fully elucidate the precise mechanistic details of both the thermal and photochemical degradation of 1-methylpyrrolidine;2,4,6-trinitrophenol.

Advanced Research Directions and Broader Academic Implications

Crystal Engineering and Design of Novel Crystalline Materials

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov Organic salts like 1-methylpyrrolidinium picrate (B76445) are excellent candidates for crystal engineering due to the strong, directional nature of the interactions between their ionic components.

The formation of crystalline salts from picric acid and various organic bases is a well-established method for creating new materials. taylorandfrancis.com The principles guiding the formation of pyrrolidinium-based picrate co-crystals are rooted in the predictable nature of noncovalent interactions. The primary interaction is the strong N⁺–H···O⁻ hydrogen bond formed after the proton is transferred from the phenolic hydroxyl group of picric acid to the nitrogen atom of 1-methylpyrrolidine (B122478). jocpr.comresearchgate.net

Several key interactions dictate the supramolecular assembly:

Hydrogen Bonding: The primary N⁺–H···O⁻ hydrogen bonds are the most significant driving force for the assembly, linking the cation and anion. researchgate.net Additional, weaker C–H···O hydrogen bonds between the pyrrolidinium (B1226570) ring's hydrogen atoms and the oxygen atoms of the picrate's nitro groups further stabilize the crystal lattice.

π-π Stacking: The electron-deficient aromatic ring of the picrate anion facilitates π-π stacking interactions, which play a crucial role in organizing the anions into columns or layers within the crystal. researchgate.netnih.gov

Ion Pairing: Strong electrostatic forces between the positively charged 1-methylpyrrolidinium cation and the negatively charged picrate anion are fundamental to the stability of the crystal structure.

These predictable interactions allow for a rational design approach. By understanding these forces, chemists can anticipate the probable crystal packing and design new materials with specific structural motifs. The picrate anion, with its multiple hydrogen bond acceptors (oxygen atoms of the nitro and phenolate (B1203915) groups) and its planar aromatic system, is a versatile building block in supramolecular chemistry. taylorandfrancis.com

By replacing 1-methylpyrrolidine with other amines (co-formers), researchers can introduce different functional groups, change the steric profile, and add new interaction sites. For instance:

Steric Hindrance: Introducing bulkier substituents on the pyrrolidine (B122466) ring would influence how the cations and anions can pack, potentially disrupting π-π stacking of the picrate anions or favoring different hydrogen bonding networks.

Additional Functional Groups: Incorporating other hydrogen bond donors or acceptors onto the co-former can create more complex, higher-dimensional networks (e.g., 2D planes or 3D frameworks instead of simple chains). jocpr.comresearchgate.net

Symmetry and Shape: The symmetry of the co-former plays a role in the symmetry of the resulting crystal lattice. researchgate.net Changing the shape from the relatively compact pyrrolidinium cation to a more linear or angular co-former would fundamentally change the packing efficiency and the final crystal structure.

This strategy of co-former selection is a cornerstone of crystal engineering, allowing for the fine-tuning of material properties by rationally modifying one component of the ionic co-crystal. nih.gov

1-Methylpyrrolidine;2,4,6-Trinitrophenol as a Model System for Fundamental Chemical Principles

The interaction between 1-methylpyrrolidine and 2,4,6-trinitrophenol provides a clear and accessible model for studying core chemical concepts such as acid-base chemistry and charge transfer.

The formation of 1-methylpyrrolidinium picrate is a classic acid-base reaction. Picric acid is a strong organic acid (pKa 0.38) due to the three electron-withdrawing nitro groups that stabilize the resulting phenolate anion. wikipedia.org 1-Methylpyrrolidine is a tertiary amine and acts as a base. In solution, a proton is transferred from the hydroxyl group of picric acid to the nitrogen atom of 1-methylpyrrolidine.

The extent of this proton transfer can be influenced by the solvent environment.

In polar, protic solvents (e.g., water, methanol): The solvent molecules can solvate the resulting ions effectively, stabilizing the charged species and strongly favoring the fully proton-transfered salt, [C₅H₁₁NH]⁺[C₆H₂(NO₂)₃O]⁻.

In nonpolar, aprotic solvents (e.g., benzene (B151609), chloroform): The equilibrium may shift. While proton transfer is still likely, the resulting ion pair will be less stabilized by the solvent. In some cases with weaker acids or bases, a molecular complex held together by a strong hydrogen bond without full proton transfer might be observed.

Studying the spectroscopic signatures (e.g., via UV-Vis, IR, and NMR) of the 1-methylpyrrolidine and picric acid system in different solvents allows researchers to probe the subtleties of acid-base equilibria and the role of solvation in mediating proton transfer.

The vibrant yellow color of the picrate anion is a result of a charge-transfer (CT) phenomenon. wikipedia.org In the salt 1-methylpyrrolidinium picrate, the interaction is not purely electrostatic. There is a degree of electron density transfer from the electron-rich picrate anion (donor) to the cation (acceptor), creating a charge-transfer complex. taylorandfrancis.comnih.gov

This CT interaction is fundamental to the properties of the material. The electronic structure of the picrate anion is heavily influenced by the three nitro groups, which create a highly delocalized π-system that is electron-poor. nih.gov The interaction with the cation perturbs these electronic states. Spectroscopic studies on similar donor-acceptor systems have shown that the nature of the acceptor influences the characteristics of the CT complex. nih.gov In this case, the 1-methylpyrrolidinium cation acts as the acceptor in the charge-transfer pairing.

The study of such systems is crucial for understanding photoinduced electron transfer and designing materials with specific non-linear optical properties. researchgate.net In some symmetric molecules, photoexcitation can lead to a "symmetry-breaking" charge transfer, where the initially symmetric charge distribution becomes asymmetric in the excited state, a phenomenon of interest in materials for optoelectronics. rsc.orgrsc.org The 1-methylpyrrolidinium picrate salt serves as a simple, tangible model for exploring these complex electronic interactions.

| Interaction Type | Participating Groups | Typical Distance/Geometry | Significance in Crystal Structure |

|---|---|---|---|

| Ionic Hydrogen Bond | Pyrrolidinium (N⁺–H) and Picrate (O⁻) | N···O distance ~2.7 Å jocpr.comresearchgate.net | Primary driving force for salt formation and assembly. |

| Conventional Hydrogen Bond | Pyrrolidinium (C–H) and Picrate (O of NO₂) | C···O distance ~3.0 - 3.5 Å | Provides secondary stabilization to the 3D lattice. |

| π-π Stacking | Aromatic rings of Picrate anions | Interplanar separation ~3.0 - 3.5 Å nih.gov | Organizes anions into columns or layers, influencing electronic properties. |

| Charge Transfer | Picrate Anion (donor) and Pyrrolidinium Cation (acceptor) | Manifests in spectroscopic properties (e.g., color) | Contributes to the electronic structure and stability of the complex. |

Future Perspectives in Supramolecular Chemistry and Materials Science

The study of this compound and related compounds points toward several exciting future research directions. The principles of crystal engineering, refined through the study of such model systems, can be applied to create new materials with tailored properties.

Future work may focus on:

Design of Energetic Co-crystals: Picric acid is an energetic material. wikipedia.org By co-crystallizing it with different organic bases, it may be possible to modulate its sensitivity, density, and thermal stability, leading to the development of safer or more effective energetic materials. nih.gov

Non-linear Optical (NLO) Materials: Proton transfer in picrate systems can enhance molecular hyperpolarizability, a key factor for NLO applications. taylorandfrancis.com Future research could involve synthesizing and characterizing new pyrrolidinium-based picrate salts to optimize these properties for use in optical devices.

Computational Prediction: Advances in computational methods, such as Density Functional Theory (DFT), allow for the accurate prediction of crystal structures and properties before synthesis. rsc.orgnih.gov These tools will become increasingly important for the rational design of new picrate-based materials, saving time and resources.

Advanced Functional Materials: By incorporating photoresponsive or electronically active moieties into the co-former, researchers could design "smart" materials based on the pyrrolidinium picrate framework that respond to external stimuli like light or electric fields.

Integration into Advanced Supramolecular Assemblies and Functional Systems

The distinct cation-anion structure of 1-methylpyrrolidinium 2,4,6-trinitrophenolate makes it an excellent candidate for crystal engineering and the construction of complex supramolecular assemblies. researchgate.netrsc.org The picrate anion is a particularly versatile building block due to its planar structure, multiple hydrogen bond acceptors (nitro and phenolate groups), and its ability to participate in π-π stacking interactions. researchgate.net Research in this area focuses on leveraging these features to direct the self-assembly of crystalline solids with tailored architectures and functions.

Future work will likely involve using this compound as a node in multi-component crystals, such as co-crystals and salts, where hydrogen bonding between the protonated 1-methylpyrrolidinium cation and the picrate anion serves as a primary structural synthon. researchgate.net The ability to control the assembly of these ions is crucial for developing materials with specific optical, electronic, or mechanical properties. For instance, the charge-transfer interactions common in picrate salts can lead to interesting nonlinear optical (NLO) phenomena. By controlling the crystal packing and the orientation of the donor (pyrrolidinium) and acceptor (picrate) moieties, it may be possible to design materials with enhanced second-harmonic generation (SHG) efficiency. ijarm.com

Furthermore, the integration of this compound into larger functional systems, such as macroscopic soft scaffolds or as components in metal-organic frameworks (MOFs), represents a promising frontier. nih.govnih.gov The ionic nature of the compound could be exploited to create cationic frameworks capable of selective anion recognition and exchange, a critical function for applications in sensing and environmental remediation. rsc.orgnih.gov

Exploration of Derivatives with Modified Pyrrolidine and Trinitrophenol Scaffolds

A significant direction for future research lies in the synthesis and characterization of derivatives of 1-methylpyrrolidinium 2,4,6-trinitrophenolate. By systematically modifying the chemical structure of either the cation or the anion, researchers can fine-tune the physicochemical properties of the resulting materials. rsc.org

Pyrrolidine Scaffold Modification: The 1-methylpyrrolidine cation can be readily modified. Introducing chiral centers, such as in cis-2,5-disubstituted pyrrolidines, could impart enantioselective properties to the resulting crystalline materials, with potential applications in asymmetric catalysis or chiral separations. rsc.org Altering the N-alkyl substituent (e.g., replacing methyl with butyl or longer chains) can influence the steric hindrance and lipophilicity, thereby affecting the crystal packing, solubility, and thermal stability of the salt. nih.gov The synthesis of diquaternary ammonium (B1175870) salts from 1-methylpyrrolidine has been shown to produce templates for creating layered silicates, indicating that derivatization can lead to entirely new classes of materials. sigmaaldrich.com

Trinitrophenol Scaffold Modification: The 2,4,6-trinitrophenol scaffold also offers opportunities for modification. While picric acid is a classic component, related structures with different substitution patterns or alternative electron-withdrawing groups could be explored. For example, replacing one of the nitro groups with another functional group could modulate the acidity (pKa) of the phenol (B47542), which directly impacts the degree of proton transfer and the strength of the resulting hydrogen bonds in the salt. rsc.org This allows for a systematic study of the salt-co-crystal continuum, which is of fundamental importance in crystal engineering. rsc.org

The exploration of these derivatives will generate a library of compounds with a wide range of properties, providing a rich dataset for establishing structure-property relationships.

Development of Computational Tools for Predicting Properties of Similar Compounds

Concurrent with experimental synthesis, the development of robust computational tools is essential for accelerating the discovery of new functional materials based on proton-transfer salts. Density Functional Theory (DFT) has proven to be a powerful method for investigating the properties of compounds similar to 1-methylpyrrolidinium 2,4,6-trinitrophenolate. ijsr.neteurjchem.comresearchgate.net

Computational studies can accurately predict key molecular and solid-state properties, including:

Molecular Geometry: Optimization of bond lengths, bond angles, and torsional angles provides a detailed picture of the ionic pairing and hydrogen bonding interactions. ijsr.netmdpi.com